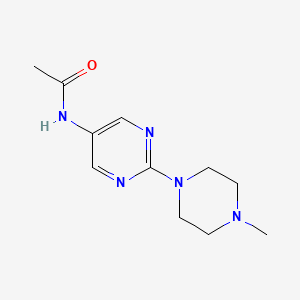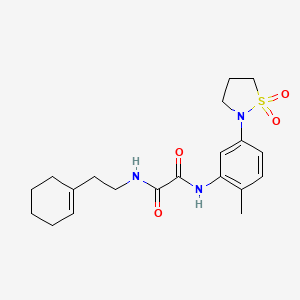![molecular formula C12H12N6O2S B2881355 1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1904303-78-1](/img/structure/B2881355.png)
1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-methyl-N-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thieno[3,2-d]pyrimidine and a 1,2,3-triazole . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the thieno[3,2-d]pyrimidine and 1,2,3-triazole rings, along with a carboxamide group . These groups would likely contribute to the compound’s physical and chemical properties, as well as its potential biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the thieno[3,2-d]pyrimidine and 1,2,3-triazole rings, along with the carboxamide group, would likely affect its solubility, stability, and reactivity .Scientific Research Applications
Anticancer and Anti-5-Lipoxygenase Agents
Novel pyrazolopyrimidines derivatives, which are structurally related to the compound , have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. These compounds have shown promising results in cytotoxicity assays against cancer cell lines such as HCT-116 and MCF-7, as well as in inhibiting 5-lipoxygenase, an enzyme involved in inflammation and cancer. The structure-activity relationship (SAR) of these compounds provides insights into designing more potent derivatives for therapeutic applications (Rahmouni et al., 2016).
Antimicrobial Activity
Thienopyrimidine derivatives, another class closely related to the compound of interest, have demonstrated pronounced antimicrobial activity. These compounds were synthesized through reactions involving heteroaromatic o-aminonitrile, showcasing their potential in developing new antimicrobial agents (Bhuiyan et al., 2006).
Synthesis and Biological Evaluation
The synthesis and biological evaluation of thieno[2,3-d]pyrimidin-4(3H)-ones via an iminophosphorane method have been explored. These compounds, including triazolopyrimidines, offer a foundation for developing novel therapeutic agents with improved efficacy in various biological activities, highlighting the versatility of this chemical framework in drug discovery (Sun et al., 2010).
Heteroaromatic Azido Compounds
The synthetic utility of heteroaromatic azido compounds has been investigated, leading to the preparation of 1H-1,2,3-triazolo[1,5-a]thieno[3,2-d]pyrimidines. These compounds have been prepared by reacting active methylene nitriles with 3-azido-2-substituted thiophenes, demonstrating the potential of azido compounds in heterocyclic chemistry and their applications in medicinal chemistry (Westerlund, 1980).
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its intended use. For example, if it’s being studied for its potential anticancer effects, future research might focus on optimizing its structure for better activity, studying its mechanism of action, or testing it in preclinical or clinical trials .
properties
IUPAC Name |
1-methyl-N-[2-(4-oxothieno[3,2-d]pyrimidin-3-yl)ethyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2S/c1-17-6-9(15-16-17)11(19)13-3-4-18-7-14-8-2-5-21-10(8)12(18)20/h2,5-7H,3-4H2,1H3,(H,13,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQAKADDTLPUMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCCN2C=NC3=C(C2=O)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,7,8-Trimethyl-2-(2-methylprop-2-enyl)-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2881273.png)

![3-{Dimethyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidin-6-yl}propanoic acid](/img/structure/B2881276.png)
![6-ethyl 3-methyl 2-(4-benzylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2881279.png)

![5-Ethyl-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2881284.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2881286.png)

![2-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2881288.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2881292.png)
